molecular formula C4HF9O3S B12567462 1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride CAS No. 446312-61-4

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride

Cat. No.: B12567462
CAS No.: 446312-61-4
M. Wt: 300.10 g/mol
InChI Key: POZNIVAWKKIAHQ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with suitable sulfonyl fluoride precursors under controlled conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride (BF3) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-pressure reactors and precise temperature control to ensure optimal yield and purity. The process generally includes steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane-1-sulfonyl fluoride stands out due to its high fluorine content and the presence of both ether and sulfonyl fluoride functional groups. This combination imparts unique reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .

Properties

CAS No.

446312-61-4

Molecular Formula

C4HF9O3S

Molecular Weight

300.10 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride

InChI

InChI=1S/C4HF9O3S/c5-1(2(6,7)8)16-3(9,10)4(11,12)17(13,14)15/h1H

InChI Key

POZNIVAWKKIAHQ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F

Origin of Product

United States

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